ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(8-oxo-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S2/c1-2-22-13(21)17-8-6-16(7-9-17)10-19-14(23)24-12-15-11(20)4-3-5-18(12)19/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVADPZODRGFELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C(=S)SC3=NC(=O)CCCN32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a thiadiazole ring. Its molecular formula is C₁₄H₁₈N₄O₃S, indicating the presence of various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound often involves multi-step procedures that include the formation of the thiadiazole ring and subsequent functionalization. Various methods have been reported in the literature for synthesizing similar compounds with modifications to enhance their biological efficacy.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro Studies : this compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicate a notable inhibition of growth at specific concentrations.
- Comparison with Standard Drugs : The compound's antimicrobial activity has been compared to standard antibiotics. In many cases, it demonstrates comparable or superior effectiveness against resistant strains.
Anticancer Activity
Studies have also investigated the anticancer potential of this compound:
- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in breast and lung cancer models.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through the activation of specific pathways involved in programmed cell death.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of various thiadiazole derivatives against multidrug-resistant bacterial strains. Ethyl 4-((8-oxo...) was among the top performers with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparison with analogues sharing core heterocyclic systems or functional groups. Key examples include:
Key Findings from Comparative Analysis
Triazolo-thiadiazepines (e.g., ) exhibit broader antimicrobial activity but lack the piperazine-carboxylate moiety, which is critical for CNS penetration in the target compound .
Functional Group Contributions: Thioxo vs. Oxo Groups: HIE-124’s oxo group undergoes rapid hydrolysis to a carboxylic acid metabolite, shortening its duration of action . The thioxo group in the target compound may resist hydrolysis, improving metabolic stability. Piperazine Modifications: Compared to quinazolinone-piperazine hybrids (e.g., ), the target compound’s piperazine is directly linked to the heterocycle via a methylene group, which may reduce steric hindrance and improve target affinity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a preformed thiadiazolo-diazepine intermediate with ethyl piperazine-1-carboxylate via reductive amination or nucleophilic substitution, similar to methods in . This contrasts with triazolo-thiadiazepines , which require cyclization of hydrazine derivatives.
Pharmacological Potential: While HIE-124 is validated as a hypnotic, the target compound’s structural features suggest expanded applications in neurodegenerative or inflammatory diseases, where thioxo groups and piperazine derivatives are known modulators of GABA receptors or cytokine pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
